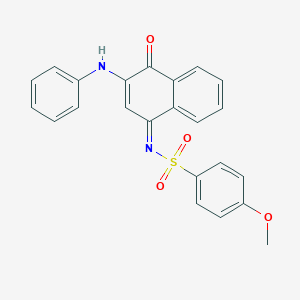
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as ANS, is a chemical compound that has been widely used in scientific research. ANS is a fluorescent dye that is commonly used to study protein folding, stability, and binding interactions.
Mecanismo De Acción
The mechanism of action of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves its binding to hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to exposed hydrophobic patches on the protein surface, resulting in a shift in its fluorescence spectrum. This shift is due to the increased polarity of the N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide environment upon binding to the protein. The magnitude of the shift is proportional to the amount of exposed hydrophobic surface area on the protein.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its ability to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is a sensitive probe that can detect subtle changes in protein structure. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is also relatively easy to use and can be added directly to protein samples. The main limitation of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its specificity for hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may not bind to all hydrophobic regions of a protein, and its binding may be affected by the presence of other molecules in the solution.
Direcciones Futuras
There are several future directions for the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in scientific research. One area of research is the development of new fluorescent dyes that can bind to specific regions of proteins. Another area of research is the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in combination with other probes to study protein interactions and dynamics. Finally, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may be used in the development of new drugs that target hydrophobic regions of proteins.
Métodos De Síntesis
The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves the reaction of 3-anilino-4-hydroxy-1-naphthaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been widely used in scientific research to study protein folding, stability, and binding interactions. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to hydrophobic regions of proteins, resulting in a shift in its fluorescence spectrum. This shift can be used to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Propiedades
Fórmula molecular |
C23H18N2O4S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c1-29-17-11-13-18(14-12-17)30(27,28)25-21-15-22(24-16-7-3-2-4-8-16)23(26)20-10-6-5-9-19(20)21/h2-15,24H,1H3/b25-21- |
Clave InChI |
VXABOCGDPOQZQE-DAFNUICNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)